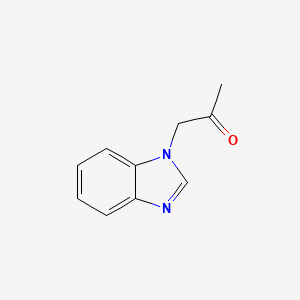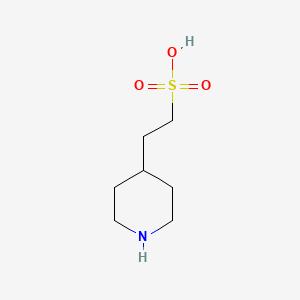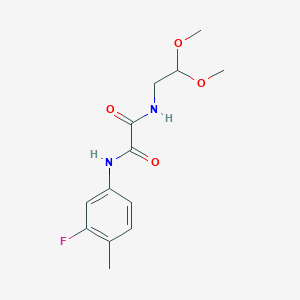
1-(1h-Benzimidazol-1-Yl)propan-2-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Benzimidazol-1-Yl)propan-2-One is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their broad range of biological activities, including antifungal, antibacterial, antiviral, antitumor, and antiparasitic properties . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Wissenschaftliche Forschungsanwendungen
1-(1H-Benzimidazol-1-Yl)propan-2-One has been extensively studied for its antifungal activity. It has shown excellent activity against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum . In the industrial sector, it can be used as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
Target of Action
It is known that benzimidazole derivatives have a broad range of biological activity, including antifungal , antibacterial , antiviral , antitumor , and antiparasitic activities. Therefore, the targets can be diverse depending on the specific derivative and its functional groups.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often resulting in the inhibition of essential biological processes . For instance, some benzimidazole derivatives can inhibit the polymerization of tubulin into microtubules, a critical process for cell division .
Biochemical Pathways
For instance, benzimidazole derivatives can interfere with DNA synthesis, protein synthesis, and cellular division, among other processes .
Pharmacokinetics
The benzimidazole core is a well-studied moiety in medicinal chemistry, and modifications to this core can significantly influence these properties .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, often resulting in the inhibition of growth or induction of death in targeted cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of benzimidazole derivatives .
Vorbereitungsmethoden
The synthesis of 1-(1H-Benzimidazol-1-Yl)propan-2-One typically involves the reaction of 2-chloromethyl-1H-benzimidazole with bromoacetone in the presence of a base . The reaction conditions often include the use of solvents such as chloroform or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1-(1H-Benzimidazol-1-Yl)propan-2-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzimidazole ring allows for various substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include hydroxylamine for oxime formation and various reducing agents for reduction reactions. Major products formed from these reactions include oxime-ethers and other substituted benzimidazole derivatives .
Vergleich Mit ähnlichen Verbindungen
1-(1H-Benzimidazol-1-Yl)propan-2-One can be compared with other benzimidazole derivatives such as carbendazim, benomyl, and thiabendazole. These compounds also exhibit antifungal activity but differ in their specific targets and spectrum of activity . For example:
Carbendazim: Primarily used as a fungicide in agriculture.
Benomyl: Another agricultural fungicide with a broader spectrum of activity.
Thiabendazole: Used as an anthelmintic and fungicide.
The uniqueness of this compound lies in its specific structural modifications, which enhance its antifungal activity and potentially reduce resistance development .
Eigenschaften
IUPAC Name |
1-(benzimidazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8(13)6-12-7-11-9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIVJBZMVMCCCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2374872.png)
![N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2374873.png)
![Tert-butyl 4-[4-[(but-2-ynoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2374874.png)

![3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374876.png)

![1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one](/img/structure/B2374881.png)
![2-methyl-N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2374882.png)
![5-(1,3-Benzoxazol-2-yl)-2-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2374883.png)


![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2374890.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2374895.png)
